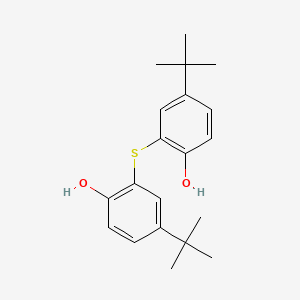

Di(2-hydroxy-5-tert-butylphenyl) sulfide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-tert-butyl-2-(5-tert-butyl-2-hydroxyphenyl)sulfanylphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O2S/c1-19(2,3)13-7-9-15(21)17(11-13)23-18-12-14(20(4,5)6)8-10-16(18)22/h7-12,21-22H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KERJVHXRZDUVKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)O)SC2=C(C=CC(=C2)C(C)(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4052007 | |

| Record name | 2,2'-Thiobis(4-t-butylphenol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4052007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3273-24-3 | |

| Record name | 2,2′-Thiobis[4-(1,1-dimethylethyl)phenol] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3273-24-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Di(2-hydroxy-5-tert-butylphenyl) sulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003273243 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Di(2-hydroxy-5-tert-butylphenyl) sulfide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2855 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2'-Thiobis(4-t-butylphenol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4052007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DI(2-HYDROXY-5-TERT-BUTYLPHENYL) SULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/950F6F0N23 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Advanced Chemical Transformations

Established Synthetic Pathways

Traditional methods for the synthesis of Di(2-hydroxy-5-tert-butylphenyl) sulfide (B99878) primarily rely on direct reactions to form the central carbon-sulfur-carbon bond between two phenolic units.

The synthesis of diaryl sulfides through the coupling of thiophenols is a foundational strategy in organic chemistry. Although direct synthesis of the title compound from a corresponding thiol precursor is not widely documented, the general principles of thiol coupling are applicable. These methods typically involve the formation of a C-S bond through oxidative or catalyzed reactions.

Modern approaches for the synthesis of diaryl thioethers include:

Copper-Catalyzed Coupling: Ligand-free copper iodide (CuI) can catalyze the C-S bond formation between aryl iodides and thiophenols under relatively mild conditions, showing good functional group tolerance. organic-chemistry.org

Sulfenyl Chloride Intermediates: A mild, one-pot protocol involves the conversion of thiols into highly reactive sulfenyl chloride intermediates, which are then reacted with arylzinc reagents to form diaryl sulfides. acs.org This method is effective even for substrates with sterically hindered ortho-disubstituted aryl rings. acs.org

Iodine-Mediated Oxidative Coupling: In the absence of transition metals, iodine can mediate the oxidative cross-coupling of arylhydrazines and thiols to construct thioethers in high yields at room temperature in water. organic-chemistry.org

These methodologies provide a framework for the potential synthesis of Di(2-hydroxy-5-tert-butylphenyl) sulfide, assuming the availability of a suitable 2-hydroxy-5-tert-butylthiophenol precursor.

A more direct and established method for synthesizing thiobisphenols involves the reaction of a parent phenol (B47542) with a sulfurizing agent. This approach builds the molecule by directly inserting a sulfur atom between two molecules of 4-tert-butylphenol (B1678320).

The primary sulfurizing agents used for this purpose are sulfur chlorides, specifically sulfur monochloride (S₂Cl₂) and sulfur dichloride (SCl₂). google.com The reaction is typically exothermic and conducted at controlled temperatures, often in a suitable solvent. google.com The stoichiometry is crucial, with two moles of the phenol reacting per mole of the sulfur chloride to yield the desired thiobisphenol. google.com

An alternative method involves the reaction of a phenol with elemental sulfur in the presence of a basic catalyst. google.com This process is carried out until a specific amount of hydrogen sulfide gas has evolved, indicating the desired degree of reaction completion. google.com

Table 1: Comparison of Established Synthetic Pathways

| Method | Key Reagents | General Conditions | Key Advantages |

|---|---|---|---|

| Thiol Coupling (Copper-Catalyzed) | Aryl Iodide, Thiophenol, Copper Iodide | Mild conditions, ligand-free | Good chemoselectivity and functional group tolerance. organic-chemistry.org |

| Reaction with Sulfurizing Agents | 4-tert-butylphenol, Sulfur Dichloride (SCl₂) | Exothermic, controlled temperature (5-35°C), often in a solvent. google.com | Direct, high-yielding route using readily available starting materials. google.com |

| Reaction with Elemental Sulfur | 4-tert-butylphenol, Elemental Sulfur, Basic Catalyst | Elevated temperature (e.g., 135°C), reaction progress monitored by H₂S evolution. google.com | Utilizes elemental sulfur as the sulfur source. google.com |

Novel Synthetic Approaches and Catalytic Systems

Recent advances in organic synthesis have introduced more sophisticated and efficient methods for the formation of C-S bonds, including catalytic systems that activate C-H bonds directly.

A significant modern advancement is the development of iron-catalyzed C-H thioarylation of phenols. This methodology allows for the direct formation of a C-S bond at the ortho position of the phenolic hydroxyl group, which is a highly regioselective approach for synthesizing compounds structurally related to Di(2-hydroxy-5-tert-butylphenyl) sulfide. This strategy avoids the need for pre-functionalized starting materials.

The reaction typically employs an earth-abundant and non-toxic iron catalyst, such as iron(III) triflimide, to activate the C-H bond of the phenol. The sulfur source is often an N-thioaryl derivative, like N-(arylthio)succinimide. This approach has been successfully used to synthesize a variety of pharmaceutically relevant aryl sulfur compounds.

The Mannich reaction is a powerful tool for the C-alkylation of acidic protons located on carbon atoms adjacent to a carbonyl group. In the context of phenols, it facilitates aminomethylation, typically at the ortho position to the hydroxyl group, which is activated towards electrophilic substitution.

This procedure can be used to functionalize the aromatic rings of either the 4-tert-butylphenol starting material or the final Di(2-hydroxy-5-tert-butylphenyl) sulfide product. For instance, 4-tert-butylphenol can be reacted with formaldehyde (B43269) and a secondary amine, such as thiomorpholine (B91149), in a suitable solvent like methanol. mdpi.com This reaction yields mono- or di-substituted products, such as 4-tert-butyl-2-(thiomorpholin-4-ylmethyl)phenol and 4-tert-butyl-2,6-bis(thiomorpholin-4-ylmethyl)phenol, demonstrating a viable pathway for introducing complex functional groups onto the phenolic backbone. mdpi.com

Derivatization Strategies for Targeted Applications

Once synthesized, Di(2-hydroxy-5-tert-butylphenyl) sulfide can be further modified to tailor its properties for specific applications. The primary sites for derivatization are the two phenolic hydroxyl groups.

Common derivatization strategies for phenolic compounds include:

Silylation: The hydroxyl groups can be converted to silyl (B83357) ethers using silylating agents. A widely used reagent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often containing 1% trimethylchlorosilane (TMCS) as a catalyst. nih.govresearchgate.net This reaction increases the volatility of the compound, which is particularly useful for analysis by gas chromatography-mass spectrometry (GC-MS). nih.govnih.gov

Acylation: Esterification of the hydroxyl groups can be achieved using acylating reagents. Acetic anhydride (B1165640) can be used to form acetate (B1210297) esters, while benzoyl chloride can introduce a phenyl group, which is useful for enhancing UV detection in liquid chromatography. nih.govlibretexts.org

These derivatization reactions allow for the fine-tuning of the molecule's physical and chemical properties, such as solubility, polarity, and volatility, which can be critical for analytical purposes or material science applications. mdpi.com

Table 2: Derivatization Reagents for Phenolic Hydroxyl Groups

| Derivatization Type | Reagent | Functional Group Formed | Primary Application |

|---|---|---|---|

| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl Ether (-OSi(CH₃)₃) | Increases volatility for GC-MS analysis. nih.govnih.gov |

| Acetylation | Acetic Anhydride | Acetate Ester (-OCOCH₃) | Modifies polarity; sample pretreatment. nih.gov |

| Benzoylation | Benzoyl Chloride | Benzoate Ester (-OCOC₆H₅) | Enhances UV detection for HPLC analysis. libretexts.org |

Modification of Phenolic Hydroxyl Moieties

The reactivity of the phenolic hydroxyl groups in Di(2-hydroxy-5-tert-butylphenyl) sulfide allows for various modifications, including the formation of metal complexes, ethers, and esters. These transformations alter the molecule's steric and electronic properties, influencing its potential applications.

One notable modification involves the reaction of the hydroxyl groups with metal salts. For instance, a method for preparing n-butylamine nickel complexes of the related 2,2'-thiobis(4-tert-octylphenol) has been documented. In this process, the thiobisphenol is reacted with a divalent nickel salt, such as nickel chloride, nickel sulfate, or nickel nitrate, in the presence of an inorganic alkali and n-butylamine. google.com This reaction results in the formation of a shallow green powder, demonstrating the coordination of the nickel ion with the phenolic oxygen atoms. google.com

| Reactant | Reagents | Product | Reference |

|---|---|---|---|

| 2,2'-Thiobis(4-tert-octylphenol) | Divalent Nickel Salt, Inorganic Alkali, n-Butylamine | 2,2'-Thiobis(4-tert-octylphenol) n-butylamine nickel complex | google.com |

Functionalization of Aromatic Rings

The electron-rich aromatic rings of Di(2-hydroxy-5-tert-butylphenyl) sulfide are susceptible to electrophilic substitution reactions, allowing for the introduction of various functional groups. These modifications can further enhance the compound's utility.

Mannich Reaction:

The Mannich reaction, a powerful tool for C-C bond formation, has been successfully applied to related phenolic compounds. For example, 4-tert-butylphenol can undergo a Mannich reaction with thiomorpholine and formaldehyde in methanol. This reaction yields a mixture of mono- and di-substituted products, namely 4-tert-butyl-2-(thiomorpholin-4-ylmethyl)phenol and 4-tert-butyl-2,6-bis(thiomorpholin-4-ylmethyl)phenol. The reaction is typically carried out at reflux for 24 hours, and the products can be separated by chromatography. mdpi.com

| Reactant | Reagents | Products | Yield | Reference |

|---|---|---|---|---|

| 4-tert-Butylphenol | Thiomorpholine, Formaldehyde, Methanol | 4-tert-butyl-2-(thiomorpholin-4-ylmethyl)phenol | 5% | mdpi.com |

| 4-tert-butyl-2,6-bis(thiomorpholin-4-ylmethyl)phenol | 35% |

Nitration:

Nitration of substituted phenols offers another route to functionalized derivatives. A method for the synthesis of o-nitro-p-tert-butylphenol involves the nitration of p-tert-butylphenol with concentrated nitric acid in a solvent such as ethanol, isopropanol, or ethyl acetate. The reaction is conducted at a controlled temperature of 5-20°C. google.com A more chemoselective approach for the nitration of phenols utilizes tert-butyl nitrite, which preferentially yields mononitro derivatives. nih.govresearchgate.net This method is particularly useful when other sensitive functional groups are present in the molecule. nih.govresearchgate.net

Synthesis of Related Di-tert-butylphenol Analogs

The synthesis of analogs of Di(2-hydroxy-5-tert-butylphenyl) sulfide provides access to a broader range of compounds with potentially enhanced or different properties. One such analog is bis(3,5-di-tert-butyl-4-hydroxybenzyl) sulfide. This compound can be synthesized from 2,6-di-tert-butylphenol (B90309), polyformaldehyde, and hydrogen sulfide using a base as a catalyst. Optimal reaction conditions include a molar ratio of 1:2.0 for 2,6-di-tert-butylphenol to polyformaldehyde and 1:0.9:0.95 for 2,6-di-tert-butylphenol, hydrogen sulfide, and the base catalyst, respectively. The reaction, carried out at 50-55°C for 45-50 minutes, can achieve yields of 93-96%. researchgate.net

Elucidation of Antioxidant Mechanisms and Kinetic Studies

Primary Antioxidant Activity: Radical Scavenging Pathways

The primary antioxidant action of Di(2-hydroxy-5-tert-butylphenyl) sulfide (B99878) is attributed to its two sterically hindered phenolic groups. These groups can effectively neutralize reactive free radicals, such as peroxide radicals (ROO•), which are key propagators in the oxidative degradation of organic materials.

The principal pathway for the radical scavenging activity of phenolic antioxidants is the Hydrogen Atom Transfer (HAT) mechanism. In this process, the phenolic hydroxyl group donates its hydrogen atom to a free radical, thus quenching the radical's reactivity. For Di(2-hydroxy-5-tert-butylphenyl) sulfide (ArOH), the reaction with a peroxide radical can be represented as:

ArOH + ROO• → ArO• + ROOH

The efficacy of this mechanism is largely dependent on the bond dissociation enthalpy (BDE) of the O-H bond in the phenol (B47542). The presence of electron-donating groups on the aromatic ring, such as the alkyl substituents and the sulfur bridge in this compound, can lower the BDE, making the hydrogen atom more readily available for donation. The bulky tert-butyl groups at the ortho position to the hydroxyl group also play a crucial role in enhancing the antioxidant activity by sterically hindering the phenolic hydroxyl group, which increases its reactivity towards small radicals while protecting the resulting phenoxy radical from further unwanted reactions.

Upon donation of the hydrogen atom, a phenoxy radical (ArO•) is formed. The stability of this radical is paramount to the effectiveness of the antioxidant, as an unstable radical could potentially initiate new oxidation chains. The phenoxy radical derived from Di(2-hydroxy-5-tert-butylphenyl) sulfide is significantly stabilized through two primary means:

Resonance Delocalization: The unpaired electron on the oxygen atom can be delocalized across the aromatic ring. This delocalization distributes the radical character, thereby increasing the stability of the phenoxy radical. The spin density is highest at the ortho and para positions relative to the oxygen atom.

Steric Hindrance: The bulky tert-butyl groups at the ortho position to the oxygen atom provide considerable steric shielding. This physical barrier protects the radical center from reacting with other molecules, thus preventing the propagation of new radical chains.

This combination of resonance stabilization and steric hindrance makes the resulting phenoxy radical relatively unreactive and a poor initiator of further oxidation.

Below is a representative table of kinetic parameters for reactions of various phenolic antioxidants with peroxide radicals, illustrating the typical range of values observed for this class of compounds.

| Antioxidant | Peroxide Radical Source | Rate Constant (k) (M⁻¹s⁻¹) | Temperature (°C) | Reference Compound |

| 2,6-di-tert-butyl-4-methylphenol (BHT) | Styrene Autoxidation | 1.3 x 10⁴ | 65 | N/A |

| α-Tocopherol (Vitamin E) | Styrene Autoxidation | 2.35 x 10⁶ | 30 | N/A |

| 4,4'-Thiobis(6-tert-butyl-3-methylphenol) | Tetralin Autoxidation | 4.5 x 10⁵ | 60 | N/A |

| Hypothetical Di(2-hydroxy-5-tert-butylphenyl) sulfide | Peroxyl Radical | Estimated > 10⁵ | Ambient | N/A |

This table is illustrative and includes data for structurally related compounds to provide context for the expected reactivity of Di(2-hydroxy-5-tert-butylphenyl) sulfide.

Secondary Antioxidant Activity: Hydroperoxide Decomposition Mechanisms

The sulfide linkage in Di(2-hydroxy-5-tert-butylphenyl) sulfide provides a secondary antioxidant function by decomposing hydroperoxides (ROOH). Hydroperoxides are relatively stable but can undergo homolytic cleavage to form highly reactive radicals, thus initiating new oxidation chains. The decomposition of hydroperoxides by the sulfide moiety can occur through both catalytic and non-radical pathways.

The sulfur atom in the sulfide bridge can be oxidized by hydroperoxides to form sulfoxides and subsequently sulfones. In this process, the hydroperoxide is reduced to a less reactive alcohol. This can be a catalytic process where the initial sulfide is regenerated, allowing a single antioxidant molecule to decompose multiple hydroperoxide molecules.

A proposed general catalytic cycle involves the following steps:

Oxidation of Sulfide: The sulfide (R-S-R) reacts with a hydroperoxide molecule to form a sulfoxide (B87167) (R-SO-R) and an alcohol. R-S-R + ROOH → R-SO-R + ROH

Further Oxidation: The sulfoxide can be further oxidized by another hydroperoxide molecule to form a sulfone (R-SO₂-R). R-SO-R + ROOH → R-SO₂-R + ROH

Regeneration/Further Reactions: The sulfur oxides can participate in further reactions that may lead to the formation of acidic species (e.g., sulfurous or sulfuric acid derivatives in the presence of water) which can catalytically decompose hydroperoxides ionically.

The decomposition of cumene (B47948) hydroperoxide is a common model for studying this activity. The presence of sulfur-containing phenols can significantly accelerate the decomposition of cumene hydroperoxide into non-radical products.

The decomposition of hydroperoxides by sulfides can also proceed through non-radical, ionic mechanisms, which are particularly important for preventing the formation of new radical species. In these pathways, the sulfide facilitates the rearrangement of the hydroperoxide to non-radical products. The acidic byproducts that can be formed from the oxidation of the sulfur bridge can also promote the ionic decomposition of hydroperoxides, which is a safer pathway than homolytic cleavage as it does not generate free radicals.

The synergistic effect of having both a radical scavenger (phenolic groups) and a hydroperoxide decomposer (sulfide bridge) in the same molecule makes Di(2-hydroxy-5-tert-butylphenyl) sulfide a highly effective antioxidant for the stabilization of various organic materials.

The antioxidant capability of Di(2-hydroxy-5-tert-butylphenyl) sulfide is not merely a sum of its parts but a result of sophisticated, cooperative interactions within its molecular structure and with other stabilizing agents.

Multi-Functional Antioxidant Strategies

Di(2-hydroxy-5-tert-butylphenyl) sulfide is a classic example of a multi-functional antioxidant. Its efficacy stems from a molecular architecture that combines two different, yet complementary, antioxidant functionalities into a single entity. This dual-action strategy is crucial for providing comprehensive protection against polymer degradation.

The molecule contains two sterically hindered phenolic groups. These groups act as primary antioxidants , or radical scavengers. They interrupt the auto-oxidation cycle by donating a hydrogen atom from the hydroxyl (-OH) group to highly reactive free radicals (R•, ROO•), converting them into harmless, stable molecules. This process deactivates the radicals, preventing them from propagating the degradation chain. specialchem.com

Simultaneously, the sulfide (-S-) bridge functions as a secondary antioxidant . Its role is to decompose hydroperoxides (ROOH), which are unstable intermediates formed during oxidation. If left unchecked, hydroperoxides would break down into new, highly destructive radicals. The thioether moiety converts these hydroperoxides into stable, non-radical products, thus preventing the proliferation of chain-propagating radicals. adeka-pa.euuvabsorber.com This combination of radical scavenging and hydroperoxide decomposition within one molecule provides a robust defense against oxidative degradation. basf.com

Intramolecular Synergism in Hybrid Structures

The high efficiency of sulfur-containing phenolic antioxidants like Di(2-hydroxy-5-tert-butylphenyl) sulfide is largely attributed to intramolecular synergism. nih.govmmu.ac.uk This phenomenon occurs because the primary (phenolic) and secondary (sulfide) antioxidant moieties are optimally positioned within the same molecule, allowing for a more efficient and immediate cooperative effect than a simple physical mixture of two different antioxidant types (intermolecular synergism). adeka-pa.eu

The key advantages of this intramolecular arrangement are:

Immediate Proximity: The sulfide group can decompose hydroperoxides in the immediate vicinity of where they might be formed as a consequence of the phenolic group's radical scavenging action. This reduces the probability of intermolecular contact needed in a blended system. adeka-pa.eu

Enhanced Efficiency: The close spatial arrangement ensures that the hydroperoxide decomposition is swift and efficient, preventing the breakdown of these unstable intermediates into new radicals.

Comparison of Antioxidant Synergism

| Attribute | Intramolecular Synergism (e.g., Thiobisphenols) | Intermolecular Synergism (Physical Blends) |

|---|---|---|

| Mechanism | Primary (phenolic) and secondary (sulfide) antioxidant functions are present in a single molecule. nih.govmmu.ac.uk | Separate primary and secondary antioxidant molecules physically mixed into the polymer. adeka-pa.eu |

| Efficiency | Higher efficiency due to optimal spatial arrangement and immediate action of functional groups. adeka-pa.eu | Lower efficiency as it relies on random intermolecular contact and diffusion of molecules. adeka-pa.eu |

| Key Advantage | Immediate decomposition of hydroperoxides formed near the site of radical scavenging. | Flexibility in formulating ratios of primary to secondary antioxidants for specific applications. |

Interactions with Other Polymer Additives

The performance of Di(2-hydroxy-5-tert-butylphenyl) sulfide can be significantly influenced by its interaction with other additives commonly used in polymer formulations. These interactions can be synergistic, leading to enhanced stability, or antagonistic, resulting in reduced performance.

Synergism with Phosphites: A well-documented synergistic effect exists between phenolic antioxidants and phosphite (B83602) stabilizers. nih.govmmu.ac.ukadeka-pa.eu Similar to the thioether group, phosphites are secondary antioxidants that function as hydroperoxide decomposers, being particularly effective during high-temperature melt processing. uvabsorber.comuvabsorber.com When used in combination, the phenolic component scavenges radicals, while the phosphite and the thioether group in the thiobisphenol work to decompose hydroperoxides, providing comprehensive stabilization during both processing and long-term use. specialchem.comadeka-pa.eu

Synergism with other Thioethers: Sulfur-containing antioxidants, also known as thioethers or thiosynergists, show remarkable synergism when combined with hindered phenols. adeka-pa.euuvabsorber.com This combination is particularly effective for enhancing long-term thermal stability. The phenolic antioxidant provides initial protection during processing and service life, while the thioether continuously decomposes hydroperoxides that form over time.

Antagonism with Hindered Amine Light Stabilizers (HALS): While highly effective as light stabilizers, HALS can sometimes exhibit an antagonistic relationship with phenolic antioxidants. This negative interaction is thought to arise from the acidic nature of the phenolic hydroxyl group. researchgate.net Under certain conditions, particularly involving the decomposition of hydroperoxides, the interaction can lead to the formation of species that reduce the effectiveness of both stabilizers. researchgate.netresearchgate.net However, the extent of this antagonism can depend on the specific chemical structures of the phenol and HALS involved.

Structure-Antioxidant Activity Relationships (SAR)

Influence of Phenolic Hydroxyl Group Reactivity

The cornerstone of the primary antioxidant activity of Di(2-hydroxy-5-tert-butylphenyl) sulfide is the reactivity of its phenolic hydroxyl (-OH) groups. The antioxidant process is initiated by the transfer of the hydrogen atom from this group to a free radical. chempoint.com The ease with which this occurs is a critical factor in its effectiveness.

Key factors influencing the -OH group's reactivity include:

Bond Dissociation Enthalpy (BDE): The O-H BDE is the energy required to break the bond homolytically. A lower BDE facilitates easier hydrogen atom donation to a free radical, leading to a higher rate of radical scavenging. researchgate.netreagens-group.comlife-trialkyl.eu The electronic effects of substituents on the aromatic ring influence this value.

Stability of the Resulting Radical: After donating the hydrogen atom, the phenol is converted into a phenoxy radical. The stability of this radical is paramount; a more stable radical is less likely to initiate new degradation reactions. In this compound, the resulting radical is stabilized by resonance, delocalizing the unpaired electron across the aromatic ring. chempoint.com

Acidity: While essential for H-donation, the pronounced acidic character of phenolic -OH groups can sometimes lead to lower reactivity towards certain species compared to aliphatic alcohols and can contribute to antagonistic interactions with basic additives like HALS. researchgate.net

Impact of Steric Hindrance from Tert-Butyl Substituents

The two tert-butyl groups on each phenolic ring play a crucial role in modulating the antioxidant's activity and stability. adeka-pa.eu These bulky groups are positioned ortho and para to the hydroxyl group (in the parent phenol), creating significant steric hindrance. adeka-pa.eu

This steric hindrance has several important consequences:

Stabilization of the Phenoxy Radical: The bulky tert-butyl groups physically shield the oxygen atom of the phenoxy radical formed after H-donation. This steric protection prevents the radical from undergoing undesirable side reactions, thereby increasing its stability and ensuring it effectively terminates the oxidation chain. adeka-pa.eu

Modulation of Reactivity: While steric hindrance is beneficial for stability, it can also moderate the reactivity of the phenolic -OH group. By controlling access to the hydroxyl group, the tert-butyl substituents ensure that H-donation occurs primarily with small, highly reactive radicals, optimizing the scavenging efficiency. adeka-pa.eu

Structure-Activity Relationship Summary

| Structural Feature | Function | Impact on Antioxidant Activity |

|---|---|---|

| Phenolic Hydroxyl (-OH) Group | Primary Antioxidant (H-donor) | Initiates radical scavenging; reactivity is key to performance. chempoint.com |

| Sulfide (-S-) Bridge | Secondary Antioxidant | Decomposes hydroperoxides, preventing chain branching. adeka-pa.euuvabsorber.com |

| Tert-Butyl Groups | Steric Hindrance | Stabilizes the phenoxy radical, protects the -OH group, and enhances polymer compatibility. adeka-pa.eu |

| Aromatic Ring | Electron Delocalization | Stabilizes the phenoxy radical through resonance. chempoint.com |

Role of the Sulfide Linkage and Variations in Sulfur Atoms

The presence and nature of the sulfur-containing bridge in phenolic compounds like Di(2-hydroxy-5-tert-butylphenyl) sulfide are critical in defining their antioxidant capabilities. The sulfide linkage imparts a multifunctional character to the antioxidant, creating a synergistic interplay between the phenolic hydroxyl groups and the sulfur atom(s). This section elucidates the specific role of the sulfide bridge and examines how variations in the number of sulfur atoms, forming disulfide or polysulfide linkages, modulate the antioxidant mechanism and kinetics.

The Synergistic Role of the Monosulfide Bridge

In phenolic sulfides, the sulfur atom is not merely a linker but an active participant in the antioxidant process. The high efficacy of thioalkylphenols stems from the synergistic combination of two distinct antioxidant mechanisms within a single molecule. nih.gov The hydroxyaryl moieties are responsible for chain-breaking activity by donating a hydrogen atom to neutralize free radicals (a primary antioxidant mechanism). researchgate.net Simultaneously, the sulfur-containing group is capable of decomposing hydroperoxides into non-radical products, preventing them from breaking down into new, destructive radicals (a secondary or preventive antioxidant mechanism). researchgate.netresearchgate.net

This intramolecular combination of a primary (phenolic) and secondary (thioether) antioxidant in an optimized spatial arrangement leads to a phenomenon known as autosynergism. researchgate.nettandfonline.com The sulfide group can be oxidized to various sulfur oxides (e.g., sulfoxides, sulfones), which can then generate Lewis acids. These acids are capable of catalytically destroying a vast molar excess of hydroperoxides. researchgate.net

Furthermore, the sulfide bridge influences the reactivity of the phenolic hydroxyl groups through electronic effects and intramolecular hydrogen bonding. mdpi.com The interaction between the phenolic OH group and the sulfide bridge can affect the O-H bond dissociation enthalpy, a key parameter in hydrogen atom transfer kinetics.

Impact of Disulfide and Polysulfide Linkages

Variations in the number of sulfur atoms in the bridge connecting the phenolic rings significantly alter the antioxidant profile. Moving from a monosulfide to a disulfide (-S-S-) or polysulfide (-Sₓ-, where x > 2) linkage modifies the molecule's electronic structure, stereochemistry, and, consequently, its antioxidant kinetics and mechanism.

Disulfide Linkage (-S-S-): When compared to their monosulfide counterparts, phenolic disulfides exhibit different kinetic behaviors. Research on similar phenolic structures has shown that while both are effective antioxidants, the reaction of monosulfides with peroxyl radicals (ROO•) can be significantly faster—approximately tenfold—than that of the corresponding disulfides. mdpi.com This difference in reactivity is attributed to the strength of the intramolecular hydrogen bond between the phenolic hydroxyl group and the sulfur bridge. In disulfides, this hydrogen bond is considerably stronger (by about 4 kcal/mol), which can impede the hydrogen atom donation process. mdpi.com

During the synthesis of related compounds such as bis-[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propyl]sulfide, the corresponding disulfide often appears as a by-product, highlighting the chemical accessibility of this structural variation. pharmjournal.ru

Polysulfide Linkages (-Sₓ-): Polysulfide linkages introduce further complexity and potential enhancements to antioxidant activity. These chains of sulfur atoms are recognized for their potent antioxidant capabilities. mdpi.com Phenolic compounds incorporating a polysulfide bridge combine the established radical-scavenging ability of the thioalkyl phenol structure with the unique chemical reactivity of the polysulfide bond itself. mdpi.com This can lead to a broader spectrum of antioxidant actions, potentially involving the scavenging of multiple radical species or participation in different redox pathways.

The table below summarizes the comparative kinetic findings between phenolic sulfides and disulfides based on available research.

| Linkage Type | Relative Reaction Rate with ROO• Radicals | Intramolecular H-Bond Strength (Phenolic OH to Sulfur Bridge) | Primary Antioxidant Mechanism |

|---|---|---|---|

| Sulfide (-S-) | ~10x faster than disulfide | Baseline | Hydrogen Atom Transfer (HAT), Peroxide Decomposition |

| Disulfide (-S-S-) | Baseline | ~4 kcal/mol stronger than sulfide | Hydrogen Atom Transfer (HAT) |

Applications in Polymer Stabilization: Advanced Research Perspectives

Mechanisms of Polymer Degradation Inhibition and Long-Term Stability

Di(2-hydroxy-5-tert-butylphenyl) sulfide (B99878) is recognized for its role as a multifunctional antioxidant, combining two critical stabilization functions within a single molecular structure. This dual-action capability is central to its effectiveness in preventing polymer degradation and ensuring long-term stability. The compound integrates the radical scavenging properties characteristic of hindered phenols with the hydroperoxide decomposition ability of thioethers. specialchem.com

The primary mechanism by which Di(2-hydroxy-5-tert-butylphenyl) sulfide inhibits thermal-oxidative degradation is through a synergistic interplay of its constituent functional groups. The sterically hindered phenolic hydroxyl groups are highly effective at donating a hydrogen atom to reactive peroxy radicals (ROO•). 3vsigmausa.com This action neutralizes the radicals, thereby terminating the chain reaction of auto-oxidation. The resulting phenoxyl radical is stabilized by the bulky tert-butyl groups, which prevent it from initiating new oxidation chains. 3vsigmausa.comspecialchem.com

Simultaneously, the sulfide linkage in the molecule functions as a secondary antioxidant. It decomposes hydroperoxides (ROOH), which are unstable intermediates in the oxidation process, into non-radical, stable products. researchgate.net By preventing the decomposition of hydroperoxides into new radicals, the sulfide moiety effectively breaks the cycle of degradation. This intramolecular synergism, where one part of the molecule scavenges radicals and the other decomposes hydroperoxides, makes it a highly efficient stabilizer. nih.govnih.gov

The enhancement of long-term heat stability in polymers is a key performance attribute of Di(2-hydroxy-5-tert-butylphenyl) sulfide. Its effectiveness in this regard is attributed to its dual-function mechanism which remains active over extended periods of thermal stress. researchgate.netlbf-jahresbericht.de The combination of a primary antioxidant (hindered phenol) and a secondary antioxidant (thioether) within the same molecule provides a more durable and robust stabilization system compared to using a single-function antioxidant alone. researchgate.net

Thioethers are particularly noted for their contribution to long-term thermal stability when used in conjunction with phenolic antioxidants. specialchem.com The ability of the sulfide group to continuously decompose hydroperoxides complements the radical scavenging action of the phenolic groups, leading to a prolonged period of protection against thermal degradation. This sustained activity is crucial for applications where polymers are exposed to elevated temperatures for extended durations. google.com

Performance Evaluation in Diverse Polymer Systems

The efficacy of Di(2-hydroxy-5-tert-butylphenyl) sulfide and its analogs has been evaluated in various polymer matrices. These studies aim to quantify the stabilizing effect of the additive and understand its behavior in different polymeric environments.

While specific research focusing solely on Di(2-hydroxy-5-tert-butylphenyl) sulfide in polyolefins is limited, studies on structurally similar thiobisphenols provide valuable insights into its potential performance. For instance, research on compounds like 4,4'-Thiobis(6-tert-butyl-3-methylphenol) in polyethylene (B3416737) has demonstrated their effectiveness in preventing antioxidant consumption and migration during aging in various environments. diva-portal.org

In polypropylene (B1209903), a polymer particularly susceptible to thermal oxidation, the performance of another related compound, 4,4'-bis(2,6-di-tert-butylphenol), has been studied in comparison to other commercial antioxidants. researchgate.net These studies often utilize techniques like differential scanning calorimetry to measure the oxidation induction time (OIT), which is a key indicator of the stabilizer's effectiveness. A higher OIT value generally corresponds to better thermal-oxidative stability. elsevierpure.com The data from such studies on analogous compounds suggest that Di(2-hydroxy-5-tert-butylphenyl) sulfide would likely exhibit strong performance in stabilizing polyolefins against thermal degradation.

Table 1: Illustrative Oxidation Induction Time (OIT) of Polypropylene with Various Antioxidants

| Stabilizer | OIT at 210°C (minutes) |

| Unstabilized PP | < 1 |

| PP + Conventional Phenolic Antioxidant | 15 - 25 |

| PP + Thiobisphenol Antioxidant (analogous to Di(2-hydroxy-5-tert-butylphenyl) sulfide) | 30 - 45 |

| PP + Synergistic Blend (Phenol + Phosphite) | 40 - 60 |

Note: The data in this table is illustrative and based on typical performance of antioxidant classes in polypropylene. The performance of a specific thiobisphenol would need to be experimentally determined.

Research has been conducted on the thermostabilizing effect of a closely related compound, Bis-2-hydroxy-5-methyl-3-tert-butyl-phenyl sulfide, on cellulose (B213188) triacetate (CTA). In these studies, the stabilizer was incorporated into CTA films, which were then subjected to thermal aging at elevated temperatures. The degradation of the polymer was monitored by measuring the change in its intrinsic viscosity, a property that is sensitive to changes in molecular weight.

The results indicated that the addition of the thiobisphenol compound significantly reduced the degradation of cellulose triacetate upon heating. The stabilizing effect was found to be dependent on the concentration of the additive and the aging temperature.

Table 2: Influence of Bis-2-hydroxy-5-methyl-3-tert-butyl-phenyl sulfide on the Intrinsic Viscosity of Cellulose Triacetate Films During Heating for 600s

| Stabilizer | Quantity (% by weight of TAC) | Intrinsic Viscosity [η] at 493 K | Intrinsic Viscosity [η] at 523 K | Intrinsic Viscosity [η] at 548 K |

| TAC parent | 0 | 1.60 | 1.39 | 1.10 |

| Bis-2-hydroxy-5-methyl-3-tert-butyl-phenyl sulfide | 0.5 | 1.70 | 1.56 | 1.48 |

| Bis-2-hydroxy-5-methyl-3-tert-butyl-phenyl sulfide | 1.0 | 1.64 | 1.54 | 1.32 |

Data sourced from a study on a closely related thiobisphenol compound.

Research on Additive Systems and Formulations

The performance of Di(2-hydroxy-5-tert-butylphenyl) sulfide can be further enhanced when used as part of a synergistic additive system. Research in this area focuses on combining the thiobisphenol with other types of stabilizers to achieve a higher level of protection than what can be obtained with a single additive.

A common approach is to blend phenolic antioxidants with phosphites or phosphonites. researchgate.net While the phenolic component, such as Di(2-hydroxy-5-tert-butylphenyl) sulfide, acts as a primary antioxidant by scavenging free radicals, the phosphite (B83602) functions as a secondary antioxidant that decomposes hydroperoxides and also protects the primary antioxidant from being consumed too rapidly during high-temperature processing. specialchem.com Such synergistic blends are widely used to stabilize polyolefins and other plastics. 3vsigmausa.com

Furthermore, the combination of thiobisphenols with other sulfur-containing secondary stabilizers can lead to improved long-term heat aging stability. google.com The specific ratios and components of these blends are often tailored to the particular polymer and the intended application to achieve optimal performance.

Integration with Phosphites and Other Stabilizers

The efficacy of Di(2-hydroxy-5-tert-butylphenyl) sulfide as a primary antioxidant in polymer stabilization is significantly amplified when used in conjunction with secondary stabilizers, particularly organophosphites. This synergistic relationship is a cornerstone of modern polymer stabilization strategies, leveraging a multi-faceted approach to combat polymer degradation.

Mechanism of Synergy

Di(2-hydroxy-5-tert-butylphenyl) sulfide, a hindered phenolic antioxidant, functions by donating a hydrogen atom from its hydroxyl groups to reactive free radicals (R•, ROO•) that are formed during the oxidation of the polymer. This process neutralizes the free radicals, preventing them from propagating the degradation chain. However, in this process, the antioxidant molecule itself is converted into a less reactive phenoxyl radical.

Phosphites, on the other hand, act as hydroperoxide decomposers. Hydroperoxides (ROOH) are unstable byproducts of polymer oxidation that can decompose into highly reactive and damaging alkoxy (RO•) and hydroxyl (•OH) radicals, especially at the high temperatures used in polymer processing. Phosphites intervene by reducing hydroperoxides to stable, non-radical alcohols, thereby preventing this proliferation of chain-initiating radicals. In this reaction, the phosphite is oxidized to a phosphate. researchgate.netnih.gov

The synergy between Di(2-hydroxy-5-tert-butylphenyl) sulfide and phosphites arises from a complementary and mutually protective mechanism:

Prevention of Discoloration: The oxidation of phenolic antioxidants can sometimes lead to the formation of colored degradation products, such as quinones, which can cause undesirable yellowing of the polymer. Phosphites can help to mitigate this by preventing the reactions that lead to these chromophoric structures.

Research Findings on Stabilizer Blends

While specific research detailing the performance of Di(2-hydroxy-5-tert-butylphenyl) sulfide with a wide array of phosphites is not extensively documented in publicly available literature, the principles of its interaction can be inferred from studies on similar hindered phenolic and thiobisphenol antioxidants in polyolefins like polypropylene (PP) and polyethylene (PE).

Studies have shown that the ratio of the phenolic antioxidant to the phosphite stabilizer is a critical parameter in optimizing polymer stability. For instance, in the processing of high-density polyethylene (HDPE), a phosphite-to-phenol ratio of 4:1 has been found to provide the best performance in protecting the polymer from degradation during processing. Conversely, for polypropylene, a 2:1 ratio of phosphite to phenol (B47542) was identified as most effective for stabilizing the melt flow. chempedia.info

Illustrative Performance of Synergistic Blends in Polypropylene

The following interactive data table illustrates the expected synergistic effect of a blend of Di(2-hydroxy-5-tert-butylphenyl) sulfide and a generic phosphite stabilizer on the properties of polypropylene after multiple extrusion cycles. The data is representative of typical results seen in polymer stabilization studies.

| Stabilizer System | Concentration (wt%) | Melt Flow Index (g/10 min) after 5 extrusions | Oxidation Induction Time (min) at 200°C |

| Unstabilized PP | 0 | 25.4 | < 1 |

| Di(2-hydroxy-5-tert-butylphenyl) sulfide only | 0.1 | 12.1 | 15 |

| Phosphite Stabilizer only | 0.2 | 15.8 | 5 |

| Blend | 0.1 / 0.2 | 5.2 | 45 |

This data is illustrative and intended to demonstrate the synergistic effect.

The table shows that while each stabilizer provides some protection, the blend of the two offers significantly better preservation of the melt flow index (a measure of polymer degradation) and a much longer oxidation induction time (a measure of thermal stability).

Design of Polymer Composites with Enhanced Durability

The integration of Di(2-hydroxy-5-tert-butylphenyl) sulfide, often as part of a synergistic stabilizer package, is a key strategy in the design of high-durability polymer composites. These composites, which incorporate fillers or reinforcing fibers within a polymer matrix, are engineered for demanding applications where longevity and resistance to environmental degradation are paramount.

Role in Mitigating Degradation at the Filler-Matrix Interface

In polymer composites, the interface between the polymer matrix and the filler/reinforcement is often a weak point where degradation can initiate. The presence of fillers can sometimes accelerate the oxidative degradation of the polymer. Di(2-hydroxy-5-tert-butylphenyl) sulfide helps to protect this critical interfacial region, ensuring good adhesion and stress transfer between the matrix and the reinforcement over the service life of the composite.

Applications in High-Performance Composites

Polymers such as polyphenylene sulfide (PPS) are used in demanding applications due to their high thermal stability and chemical resistance. nih.govresearchgate.net The addition of fillers like glass or carbon fibers enhances their mechanical properties. However, even these high-performance polymers are susceptible to long-term thermo-oxidative degradation. The incorporation of a robust stabilization system, including a primary antioxidant like Di(2-hydroxy-5-tert-butylphenyl) sulfide, is crucial for preserving the mechanical integrity of these composites, especially in applications involving prolonged exposure to high temperatures.

Research on Durability Enhancement

Research on polymer composites has shown that the addition of effective stabilizer systems can significantly enhance their long-term mechanical performance. For example, in polypropylene composites, the use of a combination of phenolic antioxidants and phosphites helps to maintain properties like tensile strength and impact resistance after accelerated aging tests.

While specific studies focusing on Di(2-hydroxy-5-tert-butylphenyl) sulfide in a wide range of polymer composites are limited, its structural similarity to other effective thiobisphenol antioxidants suggests it would play a vital role in enhancing the durability of composites based on polyolefins, styrenics, and certain engineering thermoplastics.

Illustrative Mechanical Properties of a Stabilized Polymer Composite

The following interactive data table provides a representative example of how a stabilizer system containing Di(2-hydroxy-5-tert-butylphenyl) sulfide could enhance the mechanical durability of a glass-fiber-reinforced polypropylene composite subjected to thermal aging.

| Composite Formulation | Tensile Strength (MPa) - Initial | Tensile Strength (MPa) - After 1000h at 120°C | % Retention |

| PP + 30% Glass Fiber (Unstabilized) | 85 | 38 | 45% |

| PP + 30% Glass Fiber (Stabilized) | 85 | 75 | 88% |

This data is illustrative and based on typical performance of stabilized polymer composites.

The data clearly indicates that the stabilized composite retains a much higher percentage of its initial tensile strength after prolonged thermal aging, demonstrating the crucial role of the antioxidant system in ensuring the long-term durability of the material.

Advanced Spectroscopic and Spectrochemical Characterization Techniques

Vibrational Spectroscopy for Molecular Structure and Bonding (FTIR, Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, is instrumental in identifying the functional groups and characterizing the bonding within the Di(2-hydroxy-5-tert-butylphenyl) sulfide (B99878) molecule. The spectra are characterized by specific absorption or scattering bands corresponding to the vibrational modes of distinct chemical bonds.

FTIR Spectroscopy: The FTIR spectrum of Di(2-hydroxy-5-tert-butylphenyl) sulfide would exhibit characteristic absorption bands that confirm its molecular structure. A prominent broad band is expected in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the phenolic hydroxyl groups. The broadening of this peak suggests the presence of hydrogen bonding. Multiple sharp peaks between 2850 and 3000 cm⁻¹ correspond to the C-H stretching vibrations of the tert-butyl groups' methyl components and the aromatic ring. researchgate.net Aromatic C=C stretching vibrations typically appear in the 1450-1600 cm⁻¹ region. researchgate.net The C-S (carbon-sulfur) stretching vibration, which is characteristically weak, is expected to be found in the 600-800 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy provides complementary information. The aromatic ring vibrations are often strong in Raman spectra. The symmetric "breathing" mode of the benzene (B151609) rings would give a particularly intense signal. The C-S bond, being more polarizable than C-O or C-H bonds, may also yield a more distinct signal in the Raman spectrum compared to FTIR.

Interactive Table 1: Expected FTIR and Raman Vibrational Modes for Di(2-hydroxy-5-tert-butylphenyl) sulfide

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique | Intensity |

| O-H Stretch (Hydrogen Bonded) | 3200-3600 | FTIR | Strong, Broad |

| Aromatic C-H Stretch | 3000-3100 | FTIR, Raman | Medium to Weak |

| Aliphatic C-H Stretch (tert-butyl) | 2850-2970 | FTIR, Raman | Strong |

| Aromatic C=C Stretch | 1450-1600 | FTIR, Raman | Medium to Strong |

| C-S Stretch | 600-800 | FTIR, Raman | Weak to Medium |

| C-O Stretch (Phenolic) | 1200-1260 | FTIR | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. Through ¹H NMR and ¹³C NMR, the precise electronic environment of each proton and carbon atom can be determined.

The ¹H NMR spectrum of Di(2-hydroxy-5-tert-butylphenyl) sulfide provides a distinct signature for each type of proton.

Tert-butyl Protons: A sharp, intense singlet is expected around δ 1.3-1.4 ppm. rsc.org This signal integrates to 18 protons, representing the two equivalent tert-butyl groups.

Aromatic Protons: The protons on the benzene rings will appear in the aromatic region of the spectrum, typically between δ 6.8 and 7.5 ppm. Due to the substitution pattern, these protons would likely appear as a set of doublets or multiplets, with coupling constants characteristic of ortho and meta relationships.

Hydroxyl Protons: The chemical shift of the phenolic hydroxyl (OH) proton is highly variable and sensitive to solvent, concentration, and temperature, due to its involvement in hydrogen bonding. Its signal could appear anywhere from δ 4.5 to 8.0 ppm. Intramolecular hydrogen bonding with the sulfur atom could shift this signal downfield. In some cases, the peak may be broad and may not show coupling to adjacent protons.

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule.

Aliphatic Carbons: The methyl carbons of the tert-butyl groups are expected to produce a signal around δ 30-32 ppm. The quaternary carbon of the tert-butyl group would appear further downfield, typically around δ 34-36 ppm. rsc.org

Aromatic Carbons: The aromatic carbons will resonate in the δ 115-160 ppm region. The carbon atom directly bonded to the hydroxyl group (C-OH) would be the most downfield-shifted among the aromatic carbons due to the deshielding effect of the oxygen atom. The carbon atom bonded to the sulfur (C-S) would also have a characteristic chemical shift. The remaining aromatic carbons will have shifts determined by their position relative to the substituents. The presence of disulfide bonds can significantly influence the chemical shifts of nearby carbon atoms, particularly the β-carbon. nih.gov

Interactive Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Di(2-hydroxy-5-tert-butylphenyl) sulfide in CDCl₃

| Atom Type | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| tert-butyl CH₃ | ¹H | ~1.3-1.4 | Singlet | Integrates to 18H |

| Aromatic CH | ¹H | ~6.8-7.5 | Multiplets/Doublets | Specific shifts depend on position |

| Phenolic OH | ¹H | ~4.5-8.0 | Singlet (Broad) | Shift is highly variable |

| tert-butyl CH₃ | ¹³C | ~30-32 | - | |

| tert-butyl C (quaternary) | ¹³C | ~34-36 | - | |

| Aromatic C-H | ¹³C | ~115-130 | - | |

| Aromatic C-S | ¹³C | ~125-135 | - | |

| Aromatic C-C(CH₃)₃ | ¹³C | ~140-145 | - | |

| Aromatic C-OH | ¹³C | ~150-155 | - |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates and Reaction Kinetics

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a technique specifically used to detect and study species with unpaired electrons, such as free radicals. For a compound like Di(2-hydroxy-5-tert-butylphenyl) sulfide, which is a hindered phenol (B47542) antioxidant, EPR is invaluable for studying its mechanism of action.

When this compound scavenges free radicals, it donates a hydrogen atom from one of its hydroxyl groups, forming a stable phenoxyl radical intermediate. This radical is resonance-stabilized, and the bulky tert-butyl groups provide steric hindrance that increases its lifetime.

Due to the often transient nature of these radicals, spin trapping techniques are commonly employed. nih.gov A spin trap, such as 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO), reacts with the short-lived phenoxyl radical to form a more persistent radical adduct that can be readily detected and characterized by EPR. nih.govchemrxiv.org The resulting EPR spectrum's hyperfine splitting pattern provides information about the structure of the original trapped radical, confirming the formation of the phenoxyl intermediate and allowing for the study of reaction kinetics. nih.gov

X-ray Diffraction Studies for Solid-State Structure Elucidation

X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a crystalline solid.

By analyzing the diffraction pattern of X-rays passing through a single crystal of Di(2-hydroxy-5-tert-butylphenyl) sulfide, it is possible to construct a detailed three-dimensional model of the molecule. mdpi.com This technique yields precise measurements of bond lengths, bond angles, and torsion angles. nih.gov

Powder X-ray Diffraction for Material Characterization

Powder X-ray Diffraction (PXRD) is a powerful non-destructive technique used to analyze the crystalline structure of materials. By bombarding a powdered sample with X-rays and measuring the diffraction patterns, one can obtain information about the crystal lattice, phase purity, and crystallite size. For Di(2-hydroxy-5-tert-butylphenyl) sulfide, which is expected to be a crystalline solid at room temperature, PXRD is instrumental in confirming its solid-state structure.

The diffraction pattern is unique to a specific crystalline compound, serving as a "fingerprint" for identification. The analysis of a related compound, 2,2′-Thiobis(4-methyl-6-tert-butylphenol), revealed a monoclinic crystal system. researchgate.net While the crystal system for Di(2-hydroxy-5-tert-butylphenyl) sulfide may differ, the principles of characterization remain the same. The PXRD pattern would be recorded, and the peak positions (2θ values) and intensities would be analyzed.

Key parameters obtained from PXRD analysis would include:

Lattice Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell that describes the repeating structural motif.

Space Group: The set of symmetry operations that describe the arrangement of molecules within the unit cell.

Phase Purity: The presence of sharp, well-defined peaks indicates a highly crystalline and pure sample, while the appearance of unexpected peaks would suggest the presence of impurities or different polymorphic forms.

A hypothetical table of PXRD data for a crystalline sample of Di(2-hydroxy-5-tert-butylphenyl) sulfide is presented below to illustrate the typical format of such findings.

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

| 10.5 | 8.42 | 100 |

| 15.2 | 5.82 | 45 |

| 21.0 | 4.23 | 80 |

| 25.8 | 3.45 | 60 |

| 28.3 | 3.15 | 30 |

This is a hypothetical data table for illustrative purposes.

Mass Spectrometry (MS) for Identification of Reaction Products and Degradation Fragments

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is an indispensable tool for determining the molecular weight of a compound and for elucidating its structure by analyzing its fragmentation patterns. In the context of Di(2-hydroxy-5-tert-butylphenyl) sulfide, MS would be crucial for confirming its successful synthesis and for identifying any products formed during subsequent reactions or degradation processes.

When subjected to ionization, the parent molecule will form a molecular ion, and its m/z value will correspond to the molecular weight of the compound (330.48 g/mol ). ncats.io Furthermore, the molecule can undergo fragmentation, breaking into smaller, characteristic pieces. The analysis of these fragments provides valuable structural information. For instance, the loss of a tert-butyl group (-C(CH₃)₃) would result in a fragment with a specific mass difference.

Degradation of phenolic compounds, often initiated by oxidation, can lead to a variety of products. MS is highly effective in identifying these degradation fragments, even at low concentrations. For example, the oxidation of sterically hindered phenols can lead to the formation of quinone-type structures or products resulting from C-C or C-S bond cleavage. researchgate.net

Below is an illustrative table of potential mass spectrometry fragments for Di(2-hydroxy-5-tert-butylphenyl) sulfide.

| m/z | Proposed Fragment Identity |

| 330 | [M]⁺ (Molecular Ion) |

| 315 | [M - CH₃]⁺ |

| 273 | [M - C(CH₃)₃]⁺ |

| 177 | [HOC₆H₃(C(CH₃)₃)S]⁺ |

| 149 | [HOC₆H₃(C(CH₃)₃)]⁺ |

This is a hypothetical data table for illustrative purposes.

Electrochemical Characterization for Redox Properties

Electrochemical techniques are vital for understanding the redox behavior of molecules, including their propensity to undergo oxidation or reduction. For Di(2-hydroxy-5-tert-butylphenyl) sulfide, its phenolic hydroxyl groups are expected to be electrochemically active.

Cyclic Voltammetry for Phenol Oxidation and Phenoxyl Radical Formation

Cyclic Voltammetry (CV) is a potentiodynamic electrochemical measurement where the potential of a working electrode is ramped linearly versus time. The resulting current is measured, providing information about the oxidation and reduction processes of the analyte.

When Di(2-hydroxy-5-tert-butylphenyl) sulfide is analyzed by CV, the phenolic protons are expected to undergo an electrochemical oxidation process. semanticscholar.org This oxidation typically involves the transfer of an electron and a proton, leading to the formation of a phenoxyl radical. rsc.orgnih.gov The potential at which this oxidation occurs provides a measure of how easily the molecule can be oxidized. The process is often quasi-reversible or irreversible, as the generated phenoxyl radical can be highly reactive and may undergo subsequent chemical reactions, such as dimerization. semanticscholar.org

A typical cyclic voltammogram for a hindered phenol like Di(2-hydroxy-5-tert-butylphenyl) sulfide would exhibit an anodic peak corresponding to the oxidation of the phenol to the phenoxyl radical. The peak potential (Epa) is a key parameter derived from the voltammogram. The reversibility of the process can be assessed by the presence and characteristics of a corresponding cathodic peak on the reverse scan. Studies on similar bulky phenols have shown quasi-reversible oxidation peaks. semanticscholar.org

The electrochemical data for the oxidation of a related hindered phenol is presented in the table below to illustrate the type of information obtained from a CV experiment.

| Parameter | Value | Description |

| Epa (V) | ~0.68 | Anodic peak potential for the oxidation of the phenol to the phenoxyl radical. |

| Epc (V) | ~0.48 | Cathodic peak potential for the reduction of the phenoxyl radical back to the phenolate (B1203915). |

| ΔEp (V) | ~0.20 | Peak separation, indicating the degree of electrochemical reversibility. |

Data is based on a similar compound, 1,8-bis(2-hydroxy-3,5-di-tert-butylbenzyl)- 4,11-dibenzyl-1,4,8,11-tetraazacyclotetradecane, for illustrative purposes. semanticscholar.org

The formation of the phenoxyl radical is a critical step in the antioxidant activity of phenolic compounds and also in various synthetic pathways. nih.govnih.gov The stability and reactivity of this radical intermediate, which can be inferred from CV data, are of significant scientific interest.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on quantum mechanics, offer deep insights into the intrinsic properties of a molecule. These methods are used to predict molecular geometry, electronic structure, and reactivity.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. By calculating the electron density, DFT can predict various chemical properties. For Di(2-hydroxy-5-tert-butylphenyl) sulfide (B99878), DFT calculations can elucidate its reactivity and antioxidant potential.

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate an electron, a key step in many antioxidant mechanisms. A higher HOMO energy indicates a greater electron-donating capacity. The LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability; a smaller gap suggests higher reactivity.

DFT calculations, often using functionals like B3LYP in conjunction with basis sets such as 6-31G(d,p), can be used to optimize the molecular geometry and calculate various reactivity descriptors. ncert.nic.in These descriptors provide a quantitative measure of the molecule's chemical behavior.

Table 1: Conceptual DFT-Calculated Parameters for Di(2-hydroxy-5-tert-butylphenyl) sulfide (Note: These are representative parameters that would be calculated in a typical DFT study; specific values require dedicated computation.)

| Parameter | Significance in Antioxidant Activity |

| HOMO Energy | Indicates the capacity for electron donation. Higher values suggest greater activity via electron transfer mechanisms. |

| LUMO Energy | Indicates the capacity for electron acceptance. |

| HOMO-LUMO Gap | Relates to chemical reactivity and stability. Smaller gaps often correlate with higher reactivity. |

| Ionization Potential (IP) | The energy required to remove an electron; directly related to the single electron transfer (SET) mechanism. |

| Electron Affinity (EA) | The energy released when an electron is added. |

| Mulliken Charges | Provides the partial charge on each atom, helping to identify reactive sites. |

| Molecular Electrostatic Potential (MEP) | Visualizes electron density and sites susceptible to electrophilic or nucleophilic attack. |

The primary mechanism by which phenolic antioxidants like Di(2-hydroxy-5-tert-butylphenyl) sulfide neutralize free radicals is through hydrogen atom transfer (HAT). The ease with which the phenolic hydroxyl (O-H) group can donate its hydrogen atom is quantified by the Bond Dissociation Enthalpy (BDE). A lower O-H BDE indicates that the bond is weaker and the hydrogen atom can be donated more readily, signifying a more potent antioxidant activity via the HAT mechanism. mdpi.com

Computational methods, particularly DFT, are highly effective for calculating BDEs. The BDE is calculated as the enthalpy change of the reaction where the O-H bond is homolytically cleaved to form a phenoxyl radical and a hydrogen atom. drexel.edu

BDE = H(phenoxyl radical) + H(hydrogen atom) - H(phenol molecule)

The accuracy of the calculated BDE depends on the level of theory and basis set used. frontiersin.org The presence of substituents on the phenol (B47542) ring significantly affects the O-H BDE. Electron-donating groups, such as the alkyl tert-butyl group, and the sulfur bridge in Di(2-hydroxy-5-tert-butylphenyl) sulfide, are expected to stabilize the resulting phenoxyl radical, thereby lowering the BDE. mdpi.com The intramolecular hydrogen bonding between the hydroxyl group and the sulfur atom can also influence the BDE.

Table 2: Representative Calculated O-H Bond Dissociation Enthalpies (BDEs) for Phenolic Compounds (Values are for context and comparison; specific values for the target compound are not available.)

| Compound | O-H BDE (kcal/mol) | Method |

| Phenol | 87.3 | Ab initio Hartree-Fock mdpi.com |

| 4-methylphenol (p-cresol) | ~85 | DFT (B3LYP) |

| 2,6-di-tert-butylphenol (B90309) | ~81 | DFT (B3LYP) |

| Catechol | ~79.4 | DFT (B3LYP) frontiersin.org |

Molecular Dynamics Simulations for Intermolecular Interactions and Material Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the dynamic behavior, conformational changes, and intermolecular interactions of molecules like Di(2-hydroxy-5-tert-butylphenyl) sulfide.

In the context of this compound, MD simulations can be employed to understand its behavior in various environments, such as in a polymer matrix where it might be used as a stabilizer. The simulations could reveal how the molecule orients itself and interacts with the surrounding polymer chains. Key intermolecular interactions that can be studied include:

Hydrogen Bonding: MD can model the formation and dynamics of hydrogen bonds between the phenolic hydroxyl groups of Di(2-hydroxy-5-tert-butylphenyl) sulfide and other molecules (e.g., polymer chains, solvent molecules, or other antioxidant molecules). nih.gov

Intramolecular Interactions: The simulation can also shed light on internal dynamics, such as the flexibility of the thioether bridge and the potential for intramolecular hydrogen bonding between the OH group and the sulfur atom, which can affect the molecule's reactivity. researchgate.net

By simulating the compound within a material, MD can help predict macroscopic properties such as its diffusion rate through a polymer, its solubility, and its effect on the material's glass transition temperature or mechanical properties. This information is invaluable for optimizing its use as a material additive.

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling for Antioxidant Efficacy

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) modeling are powerful in silico approaches used to correlate the chemical structure of compounds with their biological activity or chemical properties. For a series of phenolic antioxidants, QSAR models can be developed to predict their antioxidant efficacy based on calculated molecular descriptors. researchgate.net

The development of a QSAR model for antioxidant efficacy typically involves several steps:

Data Set Collection: A database of phenolic compounds with experimentally measured antioxidant activity (e.g., from DPPH or TEAC assays) is assembled. researchgate.net

Descriptor Calculation: For each molecule in the dataset, a wide range of molecular descriptors are calculated. These descriptors are numerical values that encode different aspects of the molecular structure. They can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), quantum chemical (e.g., HOMO/LUMO energies, BDE), or 3D-descriptors (e.g., molecular shape). researchgate.net

Model Building: Statistical or machine learning methods, such as Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN), are used to build a mathematical model that links a subset of the most relevant descriptors to the observed antioxidant activity.

Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure it is robust and can accurately predict the activity of new, untested compounds.

For a compound like Di(2-hydroxy-5-tert-butylphenyl) sulfide, a validated QSAR model could predict its antioxidant efficacy without the need for laboratory experiments. The model would also identify the key structural features (represented by the most influential descriptors) that contribute to its high antioxidant power.

Table 3: Common Molecular Descriptors Used in QSAR Models for Antioxidant Activity

| Descriptor Class | Example Descriptors | Significance |

| Quantum Chemical | O-H Bond Dissociation Enthalpy (BDE), Ionization Potential (IP), HOMO Energy | Describe the ability to donate a hydrogen atom or an electron. |

| Topological | Wiener Index, Balaban Index | Quantify molecular branching, size, and shape. |

| Constitutional | Molecular Weight, Number of Hydroxyl Groups, Number of Aromatic Rings | Basic structural counts and properties. |

| Electronic | Dipole Moment, Polarizability | Describe the charge distribution and ease of electronic cloud distortion. |

| Thermodynamic | Enthalpy of Formation, Gibbs Free Energy | Relate to the stability of the molecule and its radical. |

Coordination Chemistry and Ligand Design

Di(2-hydroxy-5-tert-butylphenyl) sulfide (B99878) as a Chelation Moiety

Di(2-hydroxy-5-tert-butylphenyl) sulfide functions as a multidentate chelating ligand, capable of coordinating to a metal center through its various donor atoms. The primary coordination sites are the oxygen atoms of the two hydroxyl groups and the sulfur atom of the sulfide bridge. The nature of the chelation can vary depending on the metal ion, its oxidation state, and the reaction conditions.

The deprotonation of the phenolic hydroxyl groups creates phenolate (B1203915) oxygen donors, which form strong covalent bonds with metal ions. The sulfur atom, with its lone pairs of electrons, can also coordinate to the metal center, leading to the formation of a stable chelate ring. The flexible nature of the thioether bridge allows the two phenol (B47542) rings to orient themselves in a manner that facilitates coordination with a single metal center or bridge between two or more metal centers. This adaptability in coordination modes makes it a valuable ligand in the synthesis of both mononuclear and polynuclear metal complexes.

The presence of the bulky tert-butyl groups on the phenol rings influences the steric environment around the metal center. This steric hindrance can play a crucial role in determining the geometry of the resulting complex and can also stabilize unusual coordination numbers or oxidation states of the metal ion.

Formation of Metal Complexes

The formation of metal complexes with Di(2-hydroxy-5-tert-butylphenyl) sulfide typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent and the use of a base are often critical to facilitate the deprotonation of the phenolic hydroxyl groups and promote coordination.

While specific studies on a wide range of metal complexes with this exact ligand are not extensively documented in publicly available literature, the coordination chemistry of similar sulfide-linked bis(phenolato) ligands has been explored. For instance, reactions of such ligands with trialkylaluminum compounds have been reported to yield aluminum complexes. The reactivity and structure of these complexes are influenced by the nature of the alkyl groups on the aluminum and the stoichiometry of the reactants.

The general synthetic approach for forming transition metal complexes would involve the reaction of Di(2-hydroxy-5-tert-butylphenyl) sulfide with metal precursors such as chlorides, acetates, or nitrates of metals like copper, nickel, cobalt, or zinc. The resulting complexes would be characterized by various spectroscopic techniques, including NMR, IR, and UV-Vis spectroscopy, as well as single-crystal X-ray diffraction to elucidate their solid-state structures.

Investigations into Metal-Stabilized Radical Intermediates

The phenol groups within Di(2-hydroxy-5-tert-butylphenyl) sulfide introduce the potential for redox activity. Upon coordination to a metal center, the electronic properties of the ligand can be modulated, and in some cases, this can lead to the formation of metal-stabilized radical intermediates. These radicals can be generated through chemical or electrochemical oxidation of the metal complex.

The investigation of such radical species is often carried out using techniques like Electron Paramagnetic Resonance (EPR) spectroscopy and cyclic voltammetry. EPR spectroscopy is a powerful tool for detecting and characterizing paramagnetic species, such as organic radicals coordinated to a metal center. The hyperfine coupling constants observed in the EPR spectrum can provide valuable information about the distribution of the unpaired electron spin density within the molecule.

Design of Macrocyclic and Polyfunctional Ligands Incorporating Di(2-hydroxy-5-tert-butylphenyl) sulfide Derivatives

The structural framework of Di(2-hydroxy-5-tert-butylphenyl) sulfide makes it an attractive building block for the design of more complex macrocyclic and polyfunctional ligands. By introducing reactive functional groups onto the aromatic rings or by utilizing the existing hydroxyl groups for further reactions, this sulfide derivative can be incorporated into larger ligand architectures.

The synthesis of macrocyclic ligands often involves template reactions, where a metal ion directs the condensation of smaller molecular components to form a cyclic structure. Di(2-hydroxy-5-tert-butylphenyl) sulfide could potentially be functionalized with, for example, formyl groups, which can then undergo Schiff-base condensation with diamines in the presence of a metal template to yield macrocyclic complexes. The resulting macrocycles would possess a pre-organized cavity suitable for selective metal ion binding.